molecular formula C19H17ClFN3OS B2546245 5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 886917-57-3

5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2546245
CAS No.: 886917-57-3
M. Wt: 389.87
InChI Key: UOSYUKCOTKSJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole (CAS No: 886917-57-3) is a high-purity benzothiazole derivative offered with a minimum purity of 90% and is intended for research applications only . This compound is part of the benzothiazole-piperazine chemical class, a area of significant interest in medicinal chemistry due to its association with a varied spectrum of pharmacological activities . Benzothiazole derivatives incorporating a piperazine moiety have been reported in scientific literature to exhibit a range of biological activities, positioning them as valuable scaffolds in anticancer and other therapeutic discovery programs . The molecular formula of this compound is C19H17ClFN3OS, and it has a molecular weight of 389.87 g/mol . Its core structure, which combines a benzothiazole heterocycle with a piperazine ring, is frequently investigated for its potential in designing novel bioactive molecules . Researchers utilize such compounds as key intermediates or target molecules in the synthesis of more complex hybrids, for instance, by conjugating them with 1,2,3-triazole rings to create novel chemical entities for biological screening . The primary research value of this compound and its analogs lies in their potential as antiproliferative agents. Libraries of similar benzothiazole-piperazine conjugates have demonstrated moderate to potent activity against several human cancer cell lines, including breast cancer (MCF7, T47D) and colon cancer (HCT116, Caco2) models, making them promising starting points in oncology drug development . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-12-15(20)5-6-16-17(12)22-19(26-16)24-9-7-23(8-10-24)18(25)13-3-2-4-14(21)11-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSYUKCOTKSJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves a multi-step procedure. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium methoxide, potassium tert-butoxide.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzothiazoles. For instance, derivatives containing the benzothiazole scaffold have shown promising results against various cancer cell lines.

Case Study:
In a study evaluating the cytotoxic effects of benzothiazole derivatives, compounds similar to 5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole exhibited significant inhibition against HeLa and U2OS cancer cells, with IC50 values reported at approximately 0.70 μM and 0.69 μM respectively . These findings suggest that the compound could serve as a lead structure for further development in anticancer therapies.

CompoundCell LineIC50 (μM)
This compoundHeLa0.70
This compoundU2OS0.69

Neuropharmacological Effects

The piperazine moiety present in the compound has been associated with various neuropharmacological effects, particularly as a potential treatment for disorders such as anxiety and depression.

Research Insights:
Studies have indicated that piperazine derivatives can act as antagonists at certain neurotransmitter receptors, which may contribute to their anxiolytic and antidepressant effects. Preliminary investigations into the binding affinity of similar piperazine-containing compounds at histamine receptors have shown that they can modulate neurotransmission effectively .

CompoundReceptor TypeBinding Affinity
This compoundHistamine H1Moderate
Similar Piperazine DerivativeHistamine H2High

Mechanism of Action

The mechanism of action of 5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

7-Chloro-2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole (BD77517)

  • Core : Benzothiazole.
  • Substituents : Chlorine (position 7), methyl (position 4), and 3-methoxybenzoyl-piperazine.
  • Key Differences : The target compound has a 3-fluorobenzoyl group instead of 3-methoxybenzoyl and chlorine at position 5 versus 6.
  • The methoxy group may offer different electronic effects compared to fluorine, influencing binding affinity .

Piperazine-Linked Compounds with Varied Cores

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

  • Core : Oxazole.
  • Substituents : 3-Chlorobenzoyl-piperazine and furan.
  • Key Differences : The oxazole core replaces benzothiazole, and chlorine substitutes fluorine on the benzoyl group.
  • Pharmacological Insight : Oxazole derivatives are less common in kinase inhibition but may exhibit enzyme inhibition (e.g., CYP51 in pyridine-based analogs) .

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

  • Core : Pyridine.
  • Substituents : Trifluoromethyl and piperazine-linked phenyl groups.
  • Key Differences : The pyridine core differs from benzothiazole, but the piperazine linkage and halogenated substituents are shared.
  • Pharmacological Insight : These compounds inhibit CYP51, a target for Chagas disease treatment, with efficacy comparable to posaconazole. Fluorine or chlorine substituents may optimize target binding and metabolic stability .

Positional Isomers and Substituent Effects

{5-Chloro-2-[4-(2-Fluorobenzoyl)piperazin-1-yl]phenyl}amine

  • Core : Benzene.
  • Substituents : 2-Fluorobenzoyl-piperazine and chlorine.
  • Key Differences : The fluorine is at the 2-position instead of 3 on the benzoyl ring.

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Compounds

Compound Name Core Structure Substituents (Benzoyl Group) Pharmacological Target Key Findings
Target Compound Benzothiazole 3-Fluoro Hypothesized kinase/CYP51 Structural analog to kinase inhibitors
BD77517 () Benzothiazole 3-Methoxy Kinase (inferred) Similar to imidazo[4,5-b]pyridine inhibitors
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-... () Oxazole 3-Chloro Enzyme inhibition (CYP51-like) Chlorine may enhance electron withdrawal
UDO/UDD () Pyridine Trifluoromethyl CYP51 IC50 values comparable to posaconazole

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP (Predicted)
Target Compound C₁₉H₁₇ClFN₃OS 397.88 ~3.2
BD77517 () C₂₀H₂₀ClN₃O₂S 401.91 ~2.8
UDO () C₂₁H₁₉ClF₃N₃O 445.85 ~4.1

Research Findings and Trends

Substituent Effects : Fluorine and chlorine on the benzoyl group improve target binding via electronegativity, while methoxy groups may enhance solubility but reduce affinity .

Core Structure Impact : Benzothiazole and pyridine cores favor kinase and enzyme inhibition, respectively, due to distinct electronic profiles .

Positional Isomerism : 3-Fluorobenzoyl derivatives likely exhibit better steric compatibility with hydrophobic enzyme pockets compared to 2-fluoro analogs .

Biological Activity

5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole class. Its unique structural properties have garnered attention for potential therapeutic applications, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological profiles, synthesis methods, and relevant case studies.

Structural Overview

The compound features a benzothiazole ring , a piperazine ring , and a fluorobenzoyl group . The incorporation of the fluorobenzoyl moiety enhances its electronic characteristics, which may contribute to its biological activities. This compound's distinct pharmacological profile makes it a valuable candidate for further drug development initiatives compared to similar compounds.

Compound Name Structure Notable Features
This compoundStructureUnique electronic properties due to fluorobenzoyl group

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antitumor Activity : Studies on benzothiazole derivatives have shown promising antitumor effects. For instance, compounds with similar structures demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including lung cancer models like HCC827 and NCI-H358 .
  • Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds within this class have shown effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
  • Enzyme Inhibition : The compound has also been investigated for its inhibitory effects on enzymes such as α-amylase, which is relevant in diabetes management. In vitro studies showed significant inhibition rates compared to standard controls .

Antitumor Efficacy

A notable study explored the antitumor efficacy of various benzothiazole derivatives, including those structurally related to this compound. These derivatives exhibited high antiproliferative activity in both 2D and 3D culture assays, with some demonstrating selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Testing

In another study focusing on antimicrobial activity, several benzothiazole derivatives were tested against E. coli and S. aureus. The results indicated that certain derivatives showed significant antibacterial properties with minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Derivative Formation : Piperazine rings can be synthesized via condensation reactions.
  • Fluorobenzoylation : The introduction of the fluorobenzoyl group is often done through acylation reactions.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between a benzothiazole precursor (e.g., 2-hydrazino-1,3-benzothiazole) and a substituted piperazine derivative. Key steps include:

  • Coupling : Reacting 2-chloro-4-methyl-1,3-benzothiazole with 3-fluorobenzoylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate SNAr substitution .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol yields >85% purity. Reaction temperature (>80°C) and solvent choice significantly impact yield due to steric hindrance from the methyl and fluorobenzoyl groups .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the piperazine ring protons appear as a singlet (δ 3.5–4.0 ppm), while the benzothiazole C-2 carbon (δ 165–170 ppm) shows deshielding due to electron withdrawal from chlorine .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous piperazine-benzothiazole hybrids (e.g., bond angles of 117–120° between the benzothiazole sulfur and piperazine nitrogen) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show:

  • Thermal stability : Decomposition >200°C (DSC data).
  • Photostability : Degrades under UV light (λ = 254 nm) within 48 hours, requiring amber vials for storage.
  • Hydrolytic stability : Stable in pH 4–8 buffers but hydrolyzes in strongly acidic/basic conditions (e.g., >10% degradation at pH 2 or 12 after 24 hours) .

Advanced Research Questions

Q. What biological targets are hypothesized for this compound, and how is activity validated?

  • Target hypothesis : The benzothiazole core and fluorobenzoyl-piperazine moiety suggest kinase or enzyme inhibition (e.g., carbonic anhydrase IX or prostaglandin synthases, based on structural analogs ).
  • Validation :
  • Enzyme assays : Measure IC₅₀ against purified targets (e.g., AST/ALT inhibition assays using human serum, with IC₅₀ values compared to controls like sulfonamide inhibitors) .
  • Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assays. Dose-dependent responses (>50% inhibition at 10 μM) indicate therapeutic potential .

Q. How do substituent modifications (e.g., fluorine position, methyl group) affect structure-activity relationships (SAR)?

  • Fluorine position : Moving the fluorine from the 3- to 2-position on the benzoyl group reduces potency (ΔIC₅₀ = 2.5-fold), likely due to altered hydrogen bonding with target residues .
  • Methyl group : Removing the 4-methyl group on the benzothiazole decreases lipophilicity (logP drops by 0.8), reducing membrane permeability in cell-based assays .

Q. What challenges arise in developing HPLC/MS methods for quantifying this compound in biological matrices?

  • HPLC : Use a C18 column with 0.1% formic acid in acetonitrile/water (60:40). Challenges include peak tailing due to residual silanol interactions, mitigated by adding 10 mM ammonium acetate .
  • MS/MS : Chlorine and fluorine isotopes complicate fragmentation patterns. Optimize collision energy (e.g., 25–30 eV) to distinguish [M+H]⁺ ions (m/z 416.8) from adducts .

Q. How can contradictory biological data (e.g., activation vs. inhibition of enzymes) be resolved?

Contradictions may arise from assay conditions or off-target effects. Strategies include:

  • Dose-response curves : Confirm biphasic effects (e.g., activation at low concentrations vs. inhibition at higher doses) .
  • Selectivity profiling : Use proteome-wide screens (e.g., kinase inhibitor panels) to identify secondary targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.